molecular formula C19H26N2O4S2 B1218744 Thiazinamium metilsulfate CAS No. 58-34-4

Thiazinamium metilsulfate

Cat. No.: B1218744
CAS No.: 58-34-4
M. Wt: 410.6 g/mol
InChI Key: BVIDQAVCCRUFGU-UHFFFAOYSA-M
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Description

Thiazinamium metilsulfate, also known as thiazinam, is a quaternary ammonium phenothiazine derivative. It is primarily used as an antihistamine and bronchodilator. The compound is known for its antimuscarinic and antihistaminic properties, making it effective in treating conditions such as bronchoconstriction and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazinamium metilsulfate can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form thiazinamium chloride, which is then converted to this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification and quality control of the compound .

Chemical Reactions Analysis

Types of Reactions: Thiazinamium metilsulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products:

Scientific Research Applications

Thiazinamium metilsulfate has a wide range of applications in scientific research:

Mechanism of Action

Thiazinamium metilsulfate exerts its effects through a combination of antimuscarinic and antihistaminic actions. It binds to muscarinic receptors, blocking the action of acetylcholine, which leads to bronchodilation and reduced mucus secretion. Additionally, it antagonizes histamine H1 receptors, preventing histamine-induced bronchoconstriction and allergic reactions .

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Chlorpromazine: A phenothiazine used primarily as an antipsychotic.

    Diphenhydramine: An antihistamine with similar H1 receptor antagonistic properties.

Uniqueness: Thiazinamium metilsulfate is unique due to its quaternary ammonium structure, which enhances its antimuscarinic activity and reduces systemic absorption when used topically. This makes it particularly useful for localized treatments with minimal systemic side effects .

Properties

IUPAC Name

methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2S.CH4O4S/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;1-5-6(2,3)4/h5-12,14H,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIDQAVCCRUFGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871532
Record name Thiazinamium methyl sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-34-4
Record name Thiazinamium methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazinamium metilsulfate [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazinamium methyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazinamium metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name THIAZINAMIUM METILSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA16WBX317
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

dl-Promethazine hydrochloride (30 g.) was converted to the free base and was dissolved in absolute acetone and dimethyl sulfate (10 g.) was added (this is less than are equivalent of dimethyl sulfate due to its hazardous nature). After standing overnight, the solution was heated on a steam bath and cooled. The precipitated solid was filtered, washed with tetrahydrofuran and ether to provide dl-trimethyl[1-methyl-2-(phenothiazine-10-yl)ethyl]ammonium methyl sulfate, 27.6 g., m.p. 170°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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